molecular formula C9H12N2O2S B3857194 N'-(1-phenylethylidene)methanesulfonohydrazide

N'-(1-phenylethylidene)methanesulfonohydrazide

Cat. No.: B3857194
M. Wt: 212.27 g/mol
InChI Key: IWMFBKOEHNTGST-CSKARUKUSA-N
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Description

N’-(1-phenylethylidene)methanesulfonohydrazide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It belongs to the class of sulfonylhydrazones, which are characterized by the presence of a sulfonyl group attached to a hydrazone moiety. This compound has garnered attention due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(1-phenylethylidene)methanesulfonohydrazide can be synthesized through a one-pot reaction involving sulfonyl chlorides, hydrazine hydrate, and vinyl azides. This method is efficient and eco-friendly, as it proceeds in water, which is considered a green solvent. The reaction typically involves moderate to good yields and can tolerate a wide range of functional groups .

Industrial Production Methods

While specific industrial production methods for N’-(1-phenylethylidene)methanesulfonohydrazide are not extensively documented, the general approach involves the use of readily available starting materials such as sulfonyl chlorides and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethylidene)methanesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonylhydrazones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfonylhydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1-phenylethylidene)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as ROCK and CAII, and act as a PPAR-gamma agonist . These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-phenylethylidene)methanesulfonohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential pharmacological activities make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-8(10-11-14(2,12)13)9-6-4-3-5-7-9/h3-7,11H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFBKOEHNTGST-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
N'-(1-phenylethylidene)methanesulfonohydrazide

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